molecular formula C24H35N3O B2937283 N-[3-(4-phenylpiperazin-1-yl)propyl]adamantane-1-carboxamide CAS No. 1049373-81-0

N-[3-(4-phenylpiperazin-1-yl)propyl]adamantane-1-carboxamide

Cat. No.: B2937283
CAS No.: 1049373-81-0
M. Wt: 381.564
InChI Key: RQCOCLYHNXYLQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(4-phenylpiperazin-1-yl)propyl]adamantane-1-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic properties. This compound features a unique structure combining an adamantane core with a piperazine moiety, which contributes to its diverse biological activities.

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit anti-inflammatory activities .

Mode of Action

It has been reported that similar compounds have potent anti-inflammatory effects

Biochemical Pathways

Given its reported anti-inflammatory activity , it can be inferred that the compound may influence pathways involved in the inflammatory response

Result of Action

Similar compounds have been reported to have potent anti-inflammatory effects , suggesting that this compound may also exhibit these effects at the molecular and cellular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-phenylpiperazin-1-yl)propyl]adamantane-1-carboxamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of adamantane-1-carboxylic acid with thionyl chloride to form adamantane-1-carbonyl chloride.

    Nucleophilic Substitution: The adamantane-1-carbonyl chloride is then reacted with N-(3-aminopropyl)-4-phenylpiperazine under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-phenylpiperazin-1-yl)propyl]adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-phenylpiperazin-1-yl)propyl]adamantane-1-carboxamide is unique due to its combination of an adamantane core and a piperazine moiety, which imparts distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-[3-(4-phenylpiperazin-1-yl)propyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35N3O/c28-23(24-16-19-13-20(17-24)15-21(14-19)18-24)25-7-4-8-26-9-11-27(12-10-26)22-5-2-1-3-6-22/h1-3,5-6,19-21H,4,7-18H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCOCLYHNXYLQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)C23CC4CC(C2)CC(C4)C3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.